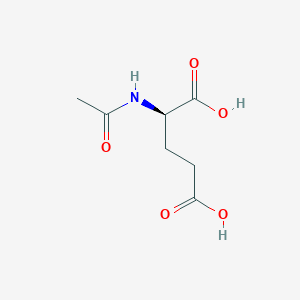

N-Acetyl-D-glutamic acid

描述

N-Acetyl-D-glutamic acid is a derivative of glutamic acid, an important amino acid involved in various metabolic pathways. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the glutamic acid molecule. It plays a crucial role in the biosynthesis of arginine and is a key regulator in the urea cycle, which is responsible for converting toxic ammonia into urea for excretion from the body .

准备方法

Synthetic Routes and Reaction Conditions

N-Acetyl-D-glutamic acid can be synthesized through several methods. One common approach involves the reaction of glutamic acid with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .

Industrial Production Methods

In industrial settings, this compound is often produced using enzymatic methods. The enzyme N-acetylglutamate synthase catalyzes the reaction between glutamic acid and acetyl-CoA to form this compound. This method is preferred due to its high specificity and efficiency .

化学反应分析

Types of Reactions

N-Acetyl-D-glutamic acid undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed to yield glutamic acid.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in acidic or basic conditions using water as the reagent.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Various nucleophiles can be used to replace the acetyl group, often requiring catalysts or specific reaction conditions.

Major Products Formed

Hydrolysis: Glutamic acid

Oxidation: Oxo derivatives of this compound

Substitution: Derivatives with different functional groups replacing the acetyl group

科学研究应用

N-Acetyl-D-glutamic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Plays a role in the study of metabolic pathways, particularly in the urea cycle and arginine biosynthesis.

Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders related to the urea cycle.

Industry: Utilized in the production of flavor enhancers and food additives

作用机制

N-Acetyl-D-glutamic acid exerts its effects primarily through its role as an allosteric activator of carbamoyl phosphate synthetase I, an enzyme involved in the urea cycle. By activating this enzyme, this compound enhances the conversion of ammonia to urea, thereby reducing ammonia toxicity in the body. This regulatory mechanism is crucial for maintaining nitrogen balance and preventing hyperammonemia .

相似化合物的比较

Similar Compounds

- N-Acetyl-L-glutamic acid

- N-Acetylaspartic acid

- Aceglutamide

- Citrulline

- Pivagabine

Uniqueness

N-Acetyl-D-glutamic acid is unique due to its specific role in the urea cycle and its ability to regulate the activity of carbamoyl phosphate synthetase I. Unlike other similar compounds, it is directly involved in the detoxification of ammonia and the biosynthesis of arginine, making it a critical component in metabolic pathways .

生物活性

N-Acetyl-D-glutamic acid (NAG) is a derivative of glutamic acid, notable for its role in various biological processes, particularly in the urea cycle and amino acid metabolism. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

1. Biosynthesis and Metabolism

This compound is synthesized primarily from glutamate and acetyl-CoA through the action of the enzyme N-acetylglutamate synthase (NAGS). This compound serves as a critical allosteric activator of mitochondrial carbamyl phosphate synthetase I (CPSI), the first enzyme in the urea cycle. The presence of NAG is essential for CPSI activation, which facilitates the conversion of ammonia into urea for excretion, thereby playing a crucial role in nitrogen metabolism in vertebrates .

Table 1: Key Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Function |

|---|---|---|

| N-acetylglutamate synthase (NAGS) | Glutamate + Acetyl-CoA → this compound | Synthesis of NAG |

| Carbamyl phosphate synthetase I (CPSI) | This compound + NH₃ + CO₂ → Carbamyl phosphate | Initiation of urea cycle |

2.1 Urea Cycle Regulation

This compound plays a pivotal role in regulating the urea cycle, particularly in conditions where ammonia levels are elevated. Its function as an allosteric activator for CPSI underscores its importance in maintaining nitrogen balance and preventing hyperammonemia, a condition that can lead to severe neurological impairment if untreated .

2.2 Role in Arginine Biosynthesis

In addition to its role in the urea cycle, NAG is also involved as an intermediate in arginine biosynthesis. This pathway is vital for protein synthesis and various metabolic functions, including the production of nitric oxide, which is important for vascular health .

3.1 NAGS Deficiency

A notable clinical condition related to this compound is N-acetylglutamate synthase (NAGS) deficiency, which is characterized by life-threatening hyperammonemia due to impaired urea cycle function. Early diagnosis and treatment with carbaglumic acid (a synthetic analogue of NAG) have shown promising outcomes in managing this condition. Case studies indicate that patients receiving timely intervention demonstrate normal neurological development despite initial severe hyperammonemia .

Case Study Example:

- A newborn diagnosed with severe hyperammonemia was treated with carbaglumic acid shortly after birth. The patient exhibited normal growth and neurological development at follow-up examinations .

4. Pharmacokinetics and Bioavailability

Recent studies have explored the pharmacokinetics of acetylated amino acids, including this compound. Research indicates that NAG can effectively cross the blood-brain barrier and exhibits favorable bioavailability characteristics when administered .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| C_max (Blood) | Varies with dosage |

| Half-life | Approximately 2-4 hours |

| Bioavailability | High (>70% under optimal conditions) |

5. Conclusion

This compound is integral to several metabolic pathways, particularly those involved in nitrogen metabolism and amino acid synthesis. Its role as an allosteric activator in the urea cycle highlights its importance in preventing toxic accumulation of ammonia. Furthermore, advancements in understanding its pharmacokinetics may enhance therapeutic strategies for managing metabolic disorders linked to NAGS deficiency.

属性

IUPAC Name |

(2R)-2-acetamidopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMMMVDNIPUKGG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364404 | |

| Record name | N-ACETYL-D-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-08-3, 19146-55-5 | |

| Record name | Glutamic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-ACETYL-D-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。